molecular formula C8H3BrINO2 B13088273 1H-Indole-2,3-dione, 5-bromo-6-iodo-

1H-Indole-2,3-dione, 5-bromo-6-iodo-

Cat. No.: B13088273
M. Wt: 351.92 g/mol
InChI Key: MVYXZOYUEAEMTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Indole-2,3-dione, 5-bromo-6-iodo- is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties

Preparation Methods

The synthesis of 1H-Indole-2,3-dione, 5-bromo-6-iodo- typically involves the bromination and iodination of indole-2,3-dione. One common method is the reaction of indole-2,3-dione with bromine and iodine in the presence of a suitable catalyst under controlled conditions . Industrial production methods may involve large-scale bromination and iodination processes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1H-Indole-2,3-dione, 5-bromo-6-iodo- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of indole derivatives with different functional groups.

    Substitution: The bromine and iodine atoms can be substituted with other functional groups using suitable reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1H-Indole-2,3-dione, 5-bromo-6-iodo- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Investigated for its potential use in drug development due to its diverse biological activities.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1H-Indole-2,3-dione, 5-bromo-6-iodo- involves its interaction with various molecular targets and pathways. The compound can inhibit the proliferation of cancer cells by inducing apoptosis and inhibiting cell cycle progression . It may also interact with microbial enzymes, leading to antimicrobial effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

1H-Indole-2,3-dione, 5-bromo-6-iodo- can be compared with other indole derivatives such as:

    1H-Indole-2,3-dione, 5-bromo-6-chloro-: Similar structure but with a chlorine atom instead of iodine.

    1H-Indole-2,3-dione, 5-bromo-6-fluoro-: Contains a fluorine atom instead of iodine.

    1H-Indole-2,3-dione, 5-bromo-6-methyl-: Contains a methyl group instead of iodine. The uniqueness of 1H-Indole-2,3-dione, 5-bromo-6-iodo- lies in its specific combination of bromine and iodine atoms, which can influence its reactivity and biological activities.

Properties

Molecular Formula

C8H3BrINO2

Molecular Weight

351.92 g/mol

IUPAC Name

5-bromo-6-iodo-1H-indole-2,3-dione

InChI

InChI=1S/C8H3BrINO2/c9-4-1-3-6(2-5(4)10)11-8(13)7(3)12/h1-2H,(H,11,12,13)

InChI Key

MVYXZOYUEAEMTM-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=C1Br)I)NC(=O)C2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.